molecular formula C9H21N3 B7921831 2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine

2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine

Cat. No.: B7921831
M. Wt: 171.28 g/mol
InChI Key: QYBLNMULDUNRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine is a chemical compound with the molecular formula C9H20N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a dimethylaminomethyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine typically involves the reaction of pyrrolidine with formaldehyde and dimethylamine. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminomethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Simpler amines or partially reduced intermediates.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of neurotransmitter analogs and their effects on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone
  • 2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol

Uniqueness

2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine is unique due to its specific structure, which allows it to interact with a variety of molecular targets

Properties

IUPAC Name

2-[3-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-11(2)7-9-3-5-12(8-9)6-4-10/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBLNMULDUNRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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